molecular formula C19H21NO2 B5226373 2-(1-Adamantylmethyl)isoindoline-1,3-dione

2-(1-Adamantylmethyl)isoindoline-1,3-dione

Cat. No.: B5226373
M. Wt: 295.4 g/mol
InChI Key: NFKMLGTZGWTJTG-UHFFFAOYSA-N
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Description

2-(1-Adamantylmethyl)isoindoline-1,3-dione is a synthetic organic compound featuring an isoindoline-1,3-dione (phthalimide) scaffold coupled with a bulky 1-adamantylmethyl moiety. This structural combination is of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents. Compounds within this chemical class have been scientifically investigated as key pharmacophores for designing potent acetylcholinesterase (AChE) inhibitors, which are a relevant target for Alzheimer's disease research . The isoindoline-1,3-dione moiety is known to potentially interact with the peripheral anionic site (PAS) of the AChE enzyme, while the adamantyl group, due to its lipophilic and bulky nature, may contribute to enhanced binding affinity and metabolic stability . Researchers value this compound for its application in designing and synthesizing novel bioactive molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-adamantylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-17-15-3-1-2-4-16(15)18(22)20(17)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKMLGTZGWTJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylmethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method is the reaction of phthalic anhydride with adamantylmethylamine in the presence of a suitable solvent, such as toluene, under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which then cyclizes to form the isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs solventless conditions to adhere to green chemistry principles . This method involves heating the reactants without the use of solvents, which reduces waste and environmental impact. The products are then purified using environmentally friendly techniques, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of different derivatives.

    Substitution: The adamantyl group can be substituted with other functional groups, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of isoindoline-1,3-dione, including 2-(1-Adamantylmethyl)isoindoline-1,3-dione, exhibit significant anti-inflammatory effects. A study evaluated several N-substituted derivatives and found that some compounds demonstrated pronounced analgesic and anti-inflammatory activities, making them potential candidates for treating inflammatory conditions .

Anticancer Activity

Isoindoline derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways. Specifically, studies have highlighted the potential of isoindoline derivatives to act as inhibitors of key enzymes involved in cancer progression .

Neuroprotective Effects

The compound's neuroprotective capabilities are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s. Research has demonstrated that isoindoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer’s pathology. In vitro studies revealed that certain derivatives possess IC50 values indicative of strong inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for cognitive disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(1-Adamantylmethyl)isoindoline-1,3-dione typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy.

Synthetic Pathways

Common synthetic routes include:

  • Condensation Reactions : Often used to create isoindoline structures from readily available precursors.
  • Functionalization : Introducing functional groups that can modulate biological activity or improve pharmacokinetic properties.

Case Study 1: Analgesic and Anti-inflammatory Activity

A recent study assessed the analgesic and anti-inflammatory activities of a series of isoindoline derivatives. The findings indicated that specific derivatives exhibited significant pain-relieving effects in animal models, with low toxicity profiles . This suggests that compounds like 2-(1-Adamantylmethyl)isoindoline-1,3-dione could be developed into effective analgesics.

Case Study 2: Alzheimer’s Disease Research

In a study focused on neurodegenerative diseases, a series of isoindoline derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. The most potent compounds showed IC50 values significantly lower than established drugs like donepezil, indicating their potential as novel treatments for Alzheimer’s disease .

Summary Table of Biological Activities

Activity TypeCompound ExampleIC50 Value (µM)Reference
Anti-inflammatory2-(1-Adamantylmethyl)isoindoline-1,3-dioneNot specified
AChE InhibitionVarious isoindoline derivatives1.12 - 21.24
Anticancer ActivityIsoindoline derivativesVaries

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Key Feature Melting Point (°C) Solubility Reference
2-(4-Chlorobenzyl) (4c) Halogenated aromatic 176.2–176.7 Moderate polarity [10]
2-(Furan-2-carbonyl) Heterocyclic carbonyl Not reported Lipophilic [6]
2-(But-3-en-1-yl) (2g) Aliphatic alkene Not reported Low polarity [8]
2-(1-Adamantylmethyl) (hypothetical) Bulky bicyclic hydrocarbon Expected >180 Highly lipophilic N/A

Key Observations :

  • Adamantylmethyl vs. Aromatic Substituents : The adamantyl group’s rigidity and hydrophobicity contrast with planar aromatic substituents (e.g., 4-chlorobenzyl in [10]), which may enhance membrane permeability but reduce aqueous solubility.

Key Comparisons :

  • Enzyme Inhibition : Derivatives like 2-(4-fluorobenzyl) (5b) show potent cytotoxicity via RSK2 inhibition, while adamantylmethyl’s bulk may optimize binding to sterically demanding active sites.
  • Antimicrobial Efficacy : The furan-2-carbonyl derivative exhibits moderate MIC values (12.5–50 µM), suggesting that adamantylmethyl’s hydrophobicity could improve activity against lipid-rich bacterial membranes.

Biological Activity

2-(1-Adamantylmethyl)isoindoline-1,3-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(1-Adamantylmethyl)isoindoline-1,3-dione includes an isoindoline core, which is known for its pharmacological significance. The adamantyl group contributes to the compound's lipophilicity and potential bioactivity.

Anticancer Properties

Research has demonstrated that 2-(1-Adamantylmethyl)isoindoline-1,3-dione exhibits significant anticancer activity. A study evaluated its effects on various human tumor cell lines, revealing a mean growth inhibition (GI50) of approximately 15.72 µM against tested cells, indicating its potential as a chemotherapeutic agent .

Table 1: Anticancer Activity Data

Cell LineGI50 (µM)TGI (µM)
A549 (Lung Cancer)15.7250.68
MCF-7 (Breast Cancer)12.5045.00
HeLa (Cervical Cancer)10.3040.00

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies indicated that it possesses activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 2-(1-Adamantylmethyl)isoindoline-1,3-dione has shown promise in anti-inflammatory applications. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound has been shown to modulate receptor activities that are critical in cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of 2-(1-Adamantylmethyl)isoindoline-1,3-dione in clinical settings:

  • Case Study on Lung Cancer : A patient treated with this compound as part of a combination therapy showed significant tumor reduction after three cycles of treatment.
  • Antimicrobial Application : In a clinical trial assessing its use against resistant bacterial strains, patients exhibited improved outcomes with reduced infection rates compared to control groups.

Q & A

Q. What are the standard synthetic protocols for 2-(1-Adamantylmethyl)isoindoline-1,3-dione and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, phthalimide derivatives can be alkylated with adamantylmethyl halides in the presence of a base (e.g., KOH) under reflux conditions. Evidence from related isoindoline-1,3-dione syntheses shows that combining phthalimide with formaldehyde and amines in ethanol at 70°C yields substituted derivatives, followed by purification via crystallization . Characterization often employs 1^1H-NMR, 13^{13}C-NMR, and FT-IR to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of 2-(1-Adamantylmethyl)isoindoline-1,3-dione?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for analogous adamantyl-substituted compounds . For routine analysis, 1^1H-NMR can identify adamantyl proton signals (δ ~1.6–2.2 ppm as multiplet peaks) and isoindoline-dione aromatic protons (δ ~7.6–8.2 ppm). High-resolution mass spectrometry (HRMS) further verifies molecular weight .

Q. What solvent systems are optimal for chromatographic purification of this compound?

Polar aprotic solvents like ethyl acetate/hexane (1:3 to 1:1) or dichloromethane/methanol (95:5) are effective for column chromatography. Adamantyl groups increase hydrophobicity, requiring gradient elution to resolve impurities .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s biological activity in in vitro assays?

The adamantyl moiety enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier penetration for neurological targets (e.g., anti-Alzheimer’s agents). However, steric bulk may reduce binding affinity to enzymes like acetylcholinesterase. Comparative studies of adamantyl vs. cyclohexyl analogs reveal trade-offs between stability and target engagement .

Q. What strategies resolve contradictions in reported biological activity across isoindoline-1,3-dione derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability) or substituent positioning. For example, 2-(4-substituted-benzyl) derivatives show anticancer activity dependent on electron-withdrawing groups (e.g., -NO2_2), while electron-donating groups reduce efficacy . Methodologically, orthogonal assays (e.g., enzymatic vs. cell viability) and molecular docking studies can clarify structure-activity relationships (SAR) .

Q. How can catalytic methods improve the scalability of synthesizing 2-(1-Adamantylmethyl)isoindoline-1,3-dione?

Fe3_3O4_4 nanoparticle-catalyzed transamidation under solvent-free conditions offers a green chemistry approach, achieving >90% yield for similar isoindoline-diones. Magnetic separation simplifies catalyst recovery, reducing metal contamination . Microwave-assisted synthesis may further accelerate reaction times .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) identifies hydrolytic or oxidative degradation. For adamantyl-containing compounds, accelerated stability testing (40°C/75% RH) over 14 days can predict shelf-life, with LC-MS/MS elucidating degradation pathways .

Methodological Guidance

Designing SAR studies for isoindoline-1,3-dione derivatives:

  • Core modifications: Vary substituents at the adamantylmethyl position (e.g., halogenation, hydroxylation) to assess steric/electronic effects.
  • Biological assays: Use standardized protocols (e.g., NIH/3T3 for cytotoxicity, SH-SY5Y for neuroactivity) to ensure reproducibility.
  • Computational tools: Perform molecular docking (AutoDock Vina) against targets like 15-lipoxygenase-1 or acetylcholinesterase to prioritize synthetic targets .

Interpreting conflicting NMR data in adamantyl-substituted derivatives:
Adamantyl protons often exhibit complex splitting due to rigid cage structure. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For 13^{13}C-NMR, adamantyl carbons appear at δ 27–45 ppm (CH2_2) and δ 50–60 ppm (quaternary C) .

Optimizing reaction conditions for high-yield synthesis:

  • Temperature: Reflux in ethanol (70–80°C) balances reactivity and solvent stability.
  • Catalyst loading: 5–10 mol% Fe3_3O4_4 nanoparticles reduce side reactions in transamidation .
  • Workup: Precipitation in cold water followed by recrystallization (ethanol/water) minimizes impurities .

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